molecular formula C16H16O2 B14261039 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- CAS No. 214550-36-4

1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)-

Cat. No.: B14261039
CAS No.: 214550-36-4
M. Wt: 240.30 g/mol
InChI Key: NTQVJLFAVVTFLU-UHFFFAOYSA-N
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Description

1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- is a chemical compound belonging to the class of benzopyrans. This compound is characterized by a benzopyran ring system with a methoxyphenyl substituent. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans .

Scientific Research Applications

1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

  • 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
  • 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
  • 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-

Uniqueness: 1H-2-Benzopyran, 3,4-dihydro-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

CAS No.

214550-36-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C16H16O2/c1-17-15-8-6-12(7-9-15)16-10-13-4-2-3-5-14(13)11-18-16/h2-9,16H,10-11H2,1H3

InChI Key

NTQVJLFAVVTFLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC=CC=C3CO2

Origin of Product

United States

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